N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS2/c22-18-12-11-17(27-18)16-13-26-21(23-16)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDQRMZYLXXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a cyclization reaction with thioamide to form the thiazole ring. The final step involves the acylation of the thiazole derivative with diphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of "N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide," several potential reactions can be hypothesized:
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Cross-Coupling Reactions : The bromo substituent on the thiophene ring could be involved in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to form new carbon-carbon bonds with various aryl or vinyl partners .
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Nucleophilic Substitution : The thiazole ring might undergo nucleophilic substitution reactions, especially if activated by electron-withdrawing groups.
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Hydrolysis of Acetamide : Although less likely under mild conditions, the acetamide group could undergo hydrolysis to form a carboxylic acid under strong acidic or basic conditions.
Analytical Techniques
Characterization of such compounds typically involves:
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NMR Spectroscopy : For detailed structural analysis.
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Mass Spectrometry : To confirm molecular weight and fragmentation patterns.
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IR Spectroscopy : To identify functional groups.
Data Tables
Given the absence of specific data on this compound, the following table illustrates a general approach to characterizing similar compounds:
| Technique | Purpose | Expected Outcomes |
|---|---|---|
| NMR Spectroscopy | Structural Analysis | Identification of aromatic protons, thiazole and thiophene ring signals. |
| Mass Spectrometry | Molecular Weight Confirmation | Fragmentation patterns indicating the presence of bromine and thiazole rings. |
| IR Spectroscopy | Functional Group Identification | Peaks corresponding to C=O, C=N, and aromatic C-H bonds. |
Future Research Directions
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Synthesis : Develop efficient synthesis routes for "this compound."
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Reactivity Studies : Investigate cross-coupling reactions and other potential transformations.
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Biological Activity : Evaluate potential biological activities, such as antimicrobial or analgesic properties.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of thiazole and thiophene compounds exhibit notable antimicrobial properties. Specifically, studies have demonstrated the effectiveness of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. This is particularly relevant in the context of rising antibiotic resistance.
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Case Studies :
- A study evaluated the compound's efficacy against multidrug-resistant Staphylococcus aureus (MRSA), revealing minimum inhibitory concentration (MIC) values that were significantly lower than those of commonly used antibiotics like vancomycin .
- Another investigation focused on fungal pathogens, where the compound exhibited antifungal activity comparable to established antifungal agents .
Anticancer Applications
The anticancer potential of this compound has been a focal point in several studies aimed at addressing drug resistance in cancer therapies.
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Cell Line Studies :
- In vitro studies using human breast adenocarcinoma cell lines (MCF7) demonstrated that the compound induced significant cytotoxic effects at low micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Molecular docking studies suggested that the compound binds effectively to estrogen receptors, potentially enhancing its anticancer efficacy against hormone-responsive cancers.
- Research Findings :
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound’s bromothiophene and thiazole moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. These interactions can trigger various biochemical pathways, leading to the compound’s observed biological effects. For instance, in medicinal applications, the compound may inhibit the growth of cancer cells by interfering with cell division processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations:
- Diphenylacetamide vs. Simple Acetamide: The target compound’s 2,2-diphenyl group increases steric bulk and hydrophobicity compared to Compound 18 (acetyl only). This may enhance binding to hydrophobic enzyme pockets, as seen in COX/LOX inhibitors .
- Bromothiophene vs.
- Thiazole vs. Benzothiazole Cores: Benzothiazole derivatives (e.g., ) often exhibit distinct electronic properties and binding modes due to the fused aromatic system, contrasting with the simpler thiazole scaffold of the target compound.
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Structural Characteristics
The compound features a complex structure comprising:
- Thiazole ring : Contributes to various biological activities.
- Bromothiophene moiety : Known for its role in enhancing biological interactions.
- Diphenylacetamide group : Imparts unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the thiazole ring and bromination of the thiophene ring, followed by acetamide formation. Common reagents used in these reactions include bromine and thionyl chloride .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some of the notable activities associated with derivatives of the thiazole and bromothiophene moieties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and diphenyl groups | Antimicrobial, anticancer |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Chloro substitution | Antimicrobial, antiproliferative |
| N-(4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl)-3-fluorobenzamide | Chlorine substitution | Potential anticancer properties |
The mechanism of action for this compound involves:
- Antimicrobial Activity : The compound may inhibit bacterial lipid biosynthesis, leading to antimicrobial effects .
- Anticancer Activity : It may interfere with cellular signaling pathways in cancer cells, resulting in antiproliferative activity .
Anticancer Screening
A study evaluated the anticancer properties of synthesized thiazole derivatives against MCF7 breast cancer cell lines using the Sulforhodamine B (SRB) assay. Compounds with similar structures demonstrated significant activity, indicating the potential for further development as anticancer agents .
Antimicrobial Evaluation
In vitro antimicrobial activity tests against various bacterial strains revealed that certain derivatives exhibited promising results. Compounds were tested against both Gram-positive and Gram-negative bacteria using the turbidimetric method. Results indicated that several compounds displayed significant antimicrobial activity .
Q & A
Basic: What synthetic routes are recommended for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a 5-bromothiophene-substituted thiazole precursor with 2,2-diphenylacetyl chloride. Key steps include:
- Thiazole Core Formation : React 5-bromothiophene-2-carboxaldehyde with thiourea derivatives in acetic acid under reflux to form the thiazole ring (monitored via TLC) .
- Acetamide Coupling : Use a nucleophilic acyl substitution reaction with 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide moiety .
- Optimization : Adjust solvent polarity (e.g., glacial acetic acid vs. dioxane) and temperature (reflux vs. room temperature) to improve yield. Purification via recrystallization or column chromatography ensures product integrity .
Basic: How can the crystal structure of this compound be determined and validated?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation. SHELX programs (e.g., SHELXL for refinement) are standard for resolving structures .
- Validation : Check for hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking to confirm packing stability. Validate geometric parameters (e.g., bond lengths/angles) against expected values using tools like PLATON .
- Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation .
Advanced: How to design experiments to assess the compound’s inhibitory activity against COX/LOX enzymes?
Methodological Answer:
- In Vitro Assays : Use cell lines stably overexpressing COX-1/COX-2 or purified LOX enzymes. Measure IC₅₀ values via fluorescence-based assays (e.g., prostaglandin quantification) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to analyze binding interactions. Focus on hydrophobic pockets and hydrogen bonds, as seen in similar thiazole derivatives .
- In Vivo Validation : Employ the dorsal air pouch model in rodents to evaluate anti-inflammatory efficacy, correlating enzyme inhibition with reduced leukocyte infiltration .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay Conditions : Standardize enzyme sources (recombinant vs. endogenous) and substrate concentrations to minimize variability .
- Compound Purity : Verify via HPLC (>95% purity) and ¹H/¹³C NMR to rule out impurities affecting activity .
- Structural Confirmation : Use SCXRD to confirm stereochemistry, as subtle changes (e.g., bromothiophene orientation) can alter binding .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the thiazole ring (~δ 7.5–8.5 ppm) and acetamide carbonyl (~δ 170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C–N vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : Use HRMS to validate the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational methods predict binding affinity to target enzymes?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability of binding poses. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase to guide structural optimization .
Advanced: What strategies modify the thiazole and acetamide moieties to enhance pharmacological properties?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –Br on thiophene) to improve metabolic stability. Replace diphenyl groups with fluorinated analogs for enhanced lipophilicity .
- SAR Studies : Systematically vary acetamide substituents and assay COX/LOX selectivity. For example, bulky groups on the acetamide may reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
